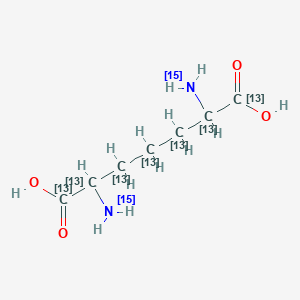
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid, also known as 2,6-diaminopimelic acid, is a compound of significant interest in various scientific fields. This compound is labeled with stable isotopes of nitrogen-15 and carbon-13, making it valuable for research in metabolic pathways, environmental studies, and chemical identification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid typically involves the incorporation of nitrogen-15 and carbon-13 isotopes into the molecular structure. One common method is the reaction of a precursor compound with isotopically labeled reagents under controlled conditions. For example, the reaction of a heptanedioic acid derivative with 15N-labeled ammonia and 13C-labeled carbon sources can yield the desired isotopically labeled product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has numerous applications in scientific research:
Chemistry: Used as a reagent for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in diagnostic imaging and as a standard for isotope-labeled compounds.
Industry: Applied in the synthesis of labeled polymers and other materials for research and development.
Mecanismo De Acción
The mechanism of action of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it can be traced using its stable isotopes. The labeled nitrogen and carbon atoms allow researchers to monitor the compound’s interactions and transformations within biological systems. This provides insights into molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diaminopimelic acid: The unlabeled version of the compound.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: Similar in structure but with different functional groups and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another compound with similar structural features but different uses.
Uniqueness
The uniqueness of 2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid lies in its stable isotope labeling, which makes it an invaluable tool for tracing and studying complex biochemical and chemical processes. This distinguishes it from other similar compounds that may not have the same isotopic labeling and thus lack the same research capabilities.
Propiedades
Fórmula molecular |
C7H14N2O4 |
|---|---|
Peso molecular |
199.13 g/mol |
Nombre IUPAC |
2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
Clave InChI |
GMKMEZVLHJARHF-RIQGLZQJSA-N |
SMILES isomérico |
[13CH2]([13CH2][13CH]([13C](=O)O)[15NH2])[13CH2][13CH]([13C](=O)O)[15NH2] |
SMILES canónico |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


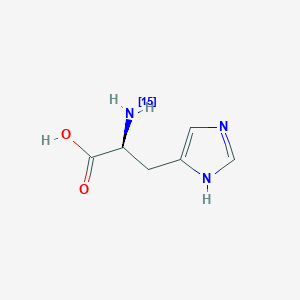
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

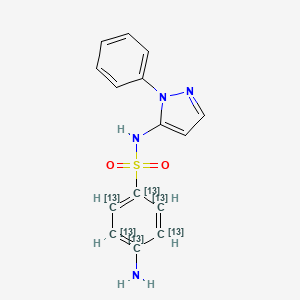
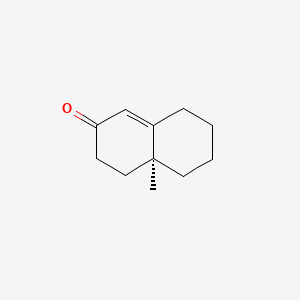
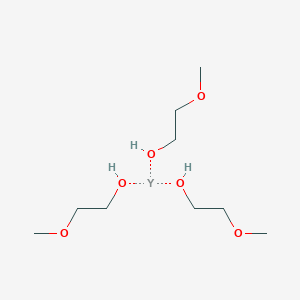
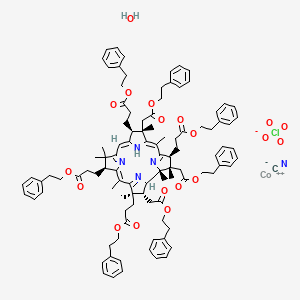

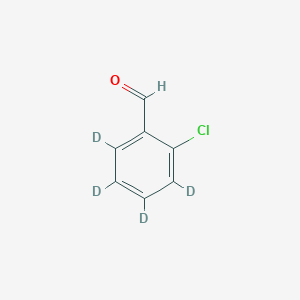

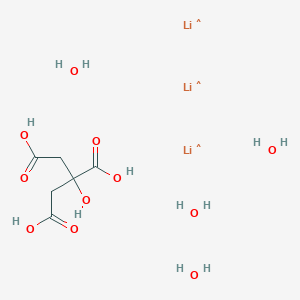
![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)


